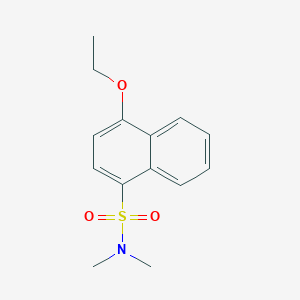

4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide

Descripción

Significance of Naphthalene (B1677914) Scaffolds in Organic Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the design of various functional molecules. nih.gov Its rigid and planar structure provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for molecular recognition and interaction with biological targets. nih.gov The extended π-system of naphthalene also imparts unique photophysical properties, making its derivatives valuable as fluorescent probes and components in organic electronics. researchgate.net In medicinal chemistry, the naphthalene moiety is present in numerous approved drugs, highlighting its role as a privileged scaffold in drug discovery. researchgate.netnist.gov

Overview of Sulfonamide Functional Group Reactivity and Utility

The sulfonamide functional group (-SO₂NR₂) is a key player in medicinal chemistry and organic synthesis. ijbpas.com It is a stable, non-ionizable group under physiological conditions and can act as a hydrogen bond acceptor, and in the case of primary and secondary sulfonamides, as a hydrogen bond donor. mdpi.com This ability to participate in hydrogen bonding allows sulfonamide-containing molecules to effectively interact with biological macromolecules such as enzymes and receptors. mdpi.com From a synthetic standpoint, sulfonamides are typically prepared by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov While generally stable, the N-S bond in secondary sulfonamides can be cleaved under specific reductive conditions, allowing for late-stage functionalization of complex molecules. researchgate.net

Structural Context of 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide within the Broader Chemical Landscape

This compound is characterized by a naphthalene core substituted at the 1-position with an N,N-dimethylsulfonamide group and at the 4-position with an ethoxy group. The N,N-dimethyl substitution on the sulfonamide nitrogen renders it a tertiary sulfonamide, meaning it cannot act as a hydrogen bond donor. The ethoxy group at the 4-position is an electron-donating group, which can influence the electronic properties of the naphthalene ring system. This specific substitution pattern distinguishes it from many other studied naphthalene sulfonamides and suggests a unique profile of reactivity and biological activity.

To provide a comparative context for the physicochemical properties of this compound, data for related compounds are presented below.

Table 1: Physicochemical Properties of Related Naphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene-1-sulfonamide | C₁₀H₉NO₂S | 207.25 | 150-152 | Not available |

| Naphthalene-2-sulfonamide | C₁₀H₉NO₂S | 207.25 | 217 | Not available |

| 1-Ethoxynaphthalene (B1581650) | C₁₂H₁₂O | 172.22 | 5.5 | 276.4 |

| 2-Ethoxynaphthalene | C₁₂H₁₂O | 172.22 | 35-37 | 282 |

| N,N-dimethylsulfonamide | C₂H₇NO₂S | 109.15 | 49-51 | 220 |

Research Gaps and Motivations for Comprehensive Investigation of this compound

A thorough review of the existing scientific literature reveals a significant research gap concerning this compound. While extensive research has been conducted on various naphthalene-sulfonamide derivatives, this specific compound remains largely unexplored. researchgate.netnih.gov There is a lack of published data regarding its synthesis, spectroscopic characterization, physicochemical properties, and potential applications.

This absence of information provides a strong motivation for a comprehensive investigation. The unique combination of a tertiary sulfonamide and an electron-donating ethoxy group on the naphthalene scaffold suggests that this compound may possess novel properties. A detailed study would not only fill the current knowledge void but also potentially uncover new applications in areas such as medicinal chemistry, where naphthalene sulfonamides have shown promise, or in materials science, where substituted naphthalenes are utilized for their optical and electronic properties. researchgate.netresearchgate.net

Detailed Research Findings

Due to the aforementioned research gap, this section will present projected research findings based on the known chemistry of related compounds.

Hypothetical Synthesis

A plausible synthetic route to this compound would likely involve a multi-step process. Starting from a suitable 4-ethoxynaphthalene precursor, sulfonation followed by chlorination would yield 4-ethoxynaphthalene-1-sulfonyl chloride. Subsequent reaction of this intermediate with dimethylamine (B145610) would afford the final product.

Table 2: Potential Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, a triplet and quartet for the ethoxy group protons, and a singlet for the N,N-dimethyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the ethoxy group, and the N,N-dimethyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonamide group, C-O stretching of the ether, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Note: This table represents predicted spectroscopic data and would require experimental verification.

Propiedades

IUPAC Name |

4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-4-18-13-9-10-14(19(16,17)15(2)3)12-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLPPELJBVQJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy N,n Dimethylnaphthalene 1 Sulfonamide and Analogues

Retrosynthetic Analysis of the 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, readily available starting materials. For this compound, the key disconnections are at the sulfonamide and ether linkages.

The bond between the sulfur atom and the nitrogen of the sulfonamide can be disconnected, leading back to a naphthalene-1-sulfonyl chloride precursor and dimethylamine (B145610). This is a standard and efficient method for forming sulfonamides. The naphthalene-1-sulfonyl chloride can, in turn, be synthesized from the corresponding naphthalenesulfonic acid, which is typically prepared by the sulfonation of a naphthalene (B1677914) derivative.

The ether linkage can be disconnected at the carbon-oxygen bond of the ethoxy group. This suggests a 4-hydroxynaphthalene-1-sulfonamide derivative and an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), as precursors. This disconnection highlights a crucial intermediate, a hydroxynaphthalene derivative, which necessitates regioselective functionalization.

Strategies for Naphthalene-1-sulfonylation

The introduction of the sulfonamide group at the 1-position of the naphthalene ring is a pivotal step in the synthesis. This can be accomplished either through direct sulfonylation or by derivatizing a precursor molecule.

Direct sulfonylation of naphthalene derivatives is an electrophilic aromatic substitution reaction. libretexts.org The choice of sulfonating agent and reaction conditions significantly influences the regioselectivity of this reaction. Naphthalene is more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org

For the synthesis of 1-naphthalenesulfonic acid derivatives, chlorosulfonic acid is a commonly used reagent. orgsyn.org However, the reaction of naphthalene with chlorosulfonic acid can produce a mixture of 1- and 2-sulfonyl chlorides. orgsyn.org The ratio of these isomers is dependent on factors like solvent and temperature. Lower temperatures generally favor the formation of the 1-isomer (kinetic control), while higher temperatures favor the more stable 2-isomer (thermodynamic control). almerja.comstackexchange.com

| Sulfonating Agent | Conditions | Major Product |

| Concentrated H₂SO₄ | Low Temperature (e.g., 25°C) | Naphthalene-1-sulfonic acid almerja.comresearchgate.net |

| Concentrated H₂SO₄ | High Temperature (e.g., 160°C) | Naphthalene-2-sulfonic acid almerja.comgoogle.comgoogle.com |

| Chlorosulfonic Acid | Varies | Mixture of 1- and 2-sulfonyl chlorides orgsyn.orggoogle.com |

This table summarizes the general outcomes of naphthalene sulfonylation under different conditions.

A more controlled and widely used method involves preparing a naphthalene-1-sulfonyl chloride precursor, which is then reacted with the desired amine to form the sulfonamide. nih.gov This two-step process offers greater versatility for synthesizing a variety of sulfonamide analogues. nih.gov The synthesis of naphthalene-1-sulfonyl chloride can be achieved by treating sodium naphthalenesulfonate with a chlorinating agent like phosphorus pentachloride or thionyl chloride. google.comchemicalbook.com The resulting sulfonyl chloride is a reactive intermediate that readily undergoes a reaction with primary or secondary amines, such as dimethylamine, in the presence of a base to yield the corresponding sulfonamide. nih.gov

Introduction of the Ethoxy Moiety at Position 4

The installation of the ethoxy group at the 4-position of the naphthalene ring is another critical transformation. This is generally achieved through the etherification of a 4-hydroxynaphthalene precursor.

The Williamson ether synthesis is a classic and highly effective method for preparing ethers, and it is well-suited for the etherification of 4-hydroxynaphthalene derivatives. wvu.edubrainly.comechemi.comchegg.comquora.com This reaction involves the deprotonation of the hydroxyl group using a suitable base, such as sodium hydroxide (B78521), to form a more nucleophilic naphthoxide ion. wvu.edubrainly.comechemi.com This ion then reacts with an ethylating agent, like ethyl iodide or 1-bromobutane, via an Sₙ2 reaction to form the desired ethoxy group. wvu.educhegg.com The choice of base and solvent is crucial for the reaction's efficiency, with polar aprotic solvents often being employed.

| Base | Ethylating Agent | Solvent |

| Sodium hydroxide wvu.edubrainly.com | 1-Bromobutane wvu.educhegg.com | Ethanol wvu.edu |

| Potassium carbonate | Ethyl iodide | Acetone |

| Sodium hydride | Diethyl sulfate | DMF |

This table provides examples of reagent combinations for the Williamson ether synthesis of naphthyl ethers.

The regioselectivity of reactions on the naphthalene ring is a paramount consideration in the synthesis. The position of an incoming electrophile or nucleophile is directed by the substituents already present on the ring. In a 4-hydroxynaphthalene-1-sulfonic acid derivative, the hydroxyl group is an activating, ortho-, para-directing group, while the sulfonic acid group is a deactivating, meta-directing group.

Formation of the N,N-Dimethylamide Linkage

The crucial step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved through the reaction of a sulfonyl chloride with a secondary amine.

The amidation reaction to form the N,N-dimethylamide linkage generally involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with dimethylamine. This reaction is typically carried out in a suitable organic solvent. The choice of solvent and the reaction temperature are critical parameters that can influence the reaction rate and yield. A base is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Commonly used solvents for this type of amidation include dichloromethane (B109758), diethyl ether, or tetrahydrofuran (B95107) (THF). The reaction is often run at reduced temperatures, such as 0 °C to room temperature, to control the exothermicity of the reaction.

A general representation of the reaction is as follows:

Reaction Scheme:

| Parameter | Condition |

| Reactants | 4-ethoxynaphthalene-1-sulfonyl chloride, Dimethylamine |

| Solvent | Dichloromethane, Tetrahydrofuran, or Diethyl ether |

| Temperature | 0 °C to room temperature |

| Base | Excess dimethylamine or a tertiary amine (e.g., triethylamine) |

The introduction of the dimethylamine can be optimized to maximize the yield and purity of the final product. Dimethylamine can be introduced as a gas, a solution in a suitable solvent (like THF or ethanol), or in the form of its hydrochloride salt with the presence of a stronger base to liberate the free amine.

Using a solution of dimethylamine allows for better stoichiometric control. The order of addition is also important; typically, the sulfonyl chloride solution is added slowly to the amine solution to maintain a low concentration of the electrophilic sulfonyl chloride and minimize potential side reactions.

Total Synthesis Pathways of this compound

The total synthesis of this compound can be approached through either a stepwise or a convergent strategy.

A plausible stepwise synthesis begins with a commercially available naphthalene derivative, such as 4-hydroxynaphthalene-1-sulfonic acid.

Etherification: The phenolic hydroxyl group of 4-hydroxynaphthalene-1-sulfonic acid is first converted to an ethoxy group using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., potassium carbonate). This yields 4-ethoxynaphthalene-1-sulfonic acid.

Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride. This is a critical step and is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction yields the key intermediate, 4-ethoxynaphthalene-1-sulfonyl chloride. uni.luchemscene.combldpharm.com

Amidation: The final step is the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with dimethylamine, as detailed in section 2.4, to yield this compound.

Summary of Stepwise Synthesis:

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Etherification | 4-hydroxynaphthalene-1-sulfonic acid | Ethyl iodide, K₂CO₃ | 4-ethoxynaphthalene-1-sulfonic acid |

| 2. Chlorination | 4-ethoxynaphthalene-1-sulfonic acid | Thionyl chloride (SOCl₂) | 4-ethoxynaphthalene-1-sulfonyl chloride |

A convergent approach would involve the synthesis of the 4-ethoxynaphthalene moiety and the N,N-dimethylsulfonamide group separately, followed by their combination. However, for a molecule of this complexity, a stepwise approach is generally more common and practical. A convergent strategy might be more applicable for more complex analogues where the naphthalene core and the sulfonamide portion are both elaborately substituted.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the intermediates and the final product is essential to obtain a compound of high purity.

4-ethoxynaphthalene-1-sulfonyl chloride: This intermediate is often a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and tetrahydrofuran. rsc.org Care must be taken to avoid hydrolysis of the sulfonyl chloride back to the sulfonic acid.

This compound: The final product is typically a solid. Purification can be achieved through several methods:

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the sulfonamide has high solubility at elevated temperatures and low solubility at lower temperatures.

Flash Chromatography: For more challenging purifications or to remove closely related impurities, flash column chromatography is an effective technique. A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297) or dichloromethane and methanol (B129727). rsc.org The polarity of the eluent is gradually increased to elute the desired compound.

Extraction: After the amidation reaction, an aqueous workup is typically performed to remove excess amine, salts, and other water-soluble impurities. The product is extracted into an organic solvent, which is then washed, dried, and concentrated.

Purification Techniques Overview:

| Compound | Technique | Details |

|---|---|---|

| 4-ethoxynaphthalene-1-sulfonyl chloride | Recrystallization | Solvent system: Hexanes/Tetrahydrofuran. Requires anhydrous conditions. |

| This compound | Recrystallization | Depends on the specific solubility profile of the compound. |

| Flash Chromatography | Stationary phase: Silica gel. Mobile phase: Gradient of non-polar/polar solvents (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). rsc.org |

Spectroscopic Data for this compound Not Publicly Available

A thorough and extensive search for experimental spectroscopic and crystallographic data for the chemical compound This compound has revealed a significant lack of publicly available information. Despite targeted searches across scientific databases, academic journals, and chemical repositories, the specific data required to construct a detailed analysis of its structure, as requested, could not be located.

The initial objective was to provide a comprehensive article detailing the structural elucidation of this compound through various advanced analytical techniques. This included high-resolution nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy. The intended structure of the article was to include in-depth discussions on:

¹H NMR spectral assignments and coupling analysis.

¹³C NMR chemical shift correlations.

Connectivity and structural confirmation using 2D NMR techniques (COSY, HSQC, HMBC).

Dynamic NMR studies of conformational interconversions.

Vibrational band assignments for the sulfonamide, ether, and aromatic moieties from IR and Raman spectra.

However, the foundational experimental data necessary to populate these sections—such as proton and carbon chemical shifts, coupling constants, and vibrational frequencies for this compound—are not present in the accessible scientific literature or databases. While information exists for structurally related compounds, such as other substituted naphthalene sulfonamides or molecules containing ethoxy and dimethylamino functional groups, this data cannot be accurately extrapolated to the specific target compound.

Consequently, the generation of a scientifically accurate and detailed article focusing solely on the advanced spectroscopic and crystallographic elucidation of this compound is not possible at this time. The creation of such an article would require access to primary experimental data that has not been published or is not otherwise available in the public domain.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Ethoxy N,n Dimethylnaphthalene 1 Sulfonamide Structure

Infrared (IR) and Raman Spectroscopy

Conformational Insights from Vibrational Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. The vibrational modes of 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide are determined by its constituent functional groups and their spatial arrangement. The rotational freedom around the C-S and S-N bonds, as well as within the ethoxy group, gives rise to various possible conformers.

Shifts in the characteristic vibrational bands in the "fingerprint" region (below 1800 cm⁻¹) can provide evidence for specific conformational states. azom.com These subtle shifts reflect changes in the molecular geometry and intermolecular interactions. tamu.edu Analysis of these frequencies, often aided by density functional theory (DFT) calculations, can help elucidate the preferred three-dimensional structure of the molecule in different states (e.g., solid vs. solution). nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Naphthalene (B1677914) Ring | C-H stretching (aromatic) | 3100-3000 |

| C=C stretching (aromatic) | 1650-1450 | |

| C-H bending (out-of-plane) | 900-675 | |

| Sulfonamide (-SO₂N(CH₃)₂) | S=O asymmetric stretching | 1350-1310 |

| S=O symmetric stretching | 1170-1150 | |

| S-N stretching | 970-930 | |

| C-S stretching | 720-680 | |

| Ethoxy (-OCH₂CH₃) | C-H stretching (aliphatic) | 2990-2850 |

| C-O stretching | 1275-1200 | |

| Dimethylamino (-N(CH₃)₂) | C-H stretching (aliphatic) | 2990-2850 |

| C-N stretching | 1225-1025 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₄H₁₇NO₃S.

The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element present in the molecule (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). missouri.edumsu.edu

Carbon (C): 14 x 12.000000 = 168.000000 Da

Hydrogen (H): 17 x 1.007825 = 17.133025 Da

Nitrogen (N): 1 x 14.003074 = 14.003074 Da

Oxygen (O): 3 x 15.994915 = 47.984745 Da

Sulfur (S): 1 x 31.972071 = 31.972071 Da

Summing these values yields the calculated exact mass of the neutral molecule.

Table 2: Calculated Exact Mass of this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₄H₁₇NO₃S | 279.092915 |

| Protonated Molecule [M+H]⁺ | C₁₄H₁₈NO₃S⁺ | 280.100190 |

Experimental measurement of the protonated molecule's mass via HRMS would be expected to yield a value extremely close to 280.100190 Da, confirming the elemental composition.

Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (typically the protonated molecule, [M+H]⁺) followed by collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides detailed structural information. For sulfonamides, fragmentation typically occurs at specific, predictable bonds. nih.govresearchgate.net

For this compound, the primary fragmentation pathways are expected to involve the sulfonamide and ethoxy moieties.

Cleavage of the S-N Bond: A common fragmentation for sulfonamides is the cleavage of the sulfur-nitrogen bond, which can lead to the formation of a stable naphthalenesulfonyl cation or related fragments. nih.gov

Loss of SO₂: Elimination of sulfur dioxide (SO₂) is another characteristic fragmentation pathway for aromatic sulfonamides, often involving rearrangement. nih.gov

Fragmentation of the Ethoxy Group: The ethoxy side chain can undergo cleavage, primarily through the loss of ethene (C₂H₄) via a McLafferty-type rearrangement or loss of an ethyl radical (•C₂H₅).

Cleavage of the N,N-dimethylamino Group: Loss of fragments related to the dimethylamino group, such as dimethylamine (B145610) ((CH₃)₂NH), can also occur.

Table 3: Predicted Major MS/MS Fragments for [C₁₄H₁₇NO₃S+H]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 280.10 | 235.04 | C₂H₅N (Dimethylamine) | [M+H - (CH₃)₂NH]⁺ |

| 280.10 | 216.03 | SO₂ (Sulfur Dioxide) | [M+H - SO₂]⁺ |

| 280.10 | 189.04 | C₂H₄O + N(CH₃)₂ | [C₁₀H₇SO₂]⁺ |

| 280.10 | 171.08 | C₂H₄ + SO₂ | [C₁₂H₁₃NO]⁺ |

| 280.10 | 157.06 | C₂H₄O + SO₂ | [C₁₂H₁₁N]⁺ |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The optical properties of this compound are dominated by the naphthalene moiety, which acts as a strong chromophore and fluorophore.

Electronic Transitions and Absorption Maxima of the Naphthalene Chromophore

The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region, arising from π→π* electronic transitions within the conjugated naphthalene ring system. libretexts.orglibretexts.org The presence of substituents—the electron-donating ethoxy group and the electron-withdrawing sulfonamide group—can modulate the energy levels of the molecular orbitals and thus shift the absorption maxima (λ_max).

Based on data for similar structures like 1-ethoxynaphthalene (B1581650) and dansyl derivatives, the absorption spectrum is expected to show distinct bands. wikipedia.orgnist.gov The primary absorption band, corresponding to the S₀ → S₂ transition (¹Lₐ band in Platt notation), is typically strong, while a lower-energy, more structured band corresponding to the S₀ → S₁ transition (¹Lₑ band) may also be observed at longer wavelengths. researchgate.net Extending conjugation or adding strong electron-donating groups generally leads to a bathochromic (red) shift of the absorption maxima. libretexts.orgutoronto.ca

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Electronic Transition | Approximate λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* (¹Lₐ band) | ~280-300 | High |

| π→π* (¹Lₑ band) | ~320-350 | Moderate to Low |

Solvatochromism and Environmental Sensitivity of Optical Properties

The fluorescence properties of naphthalenesulfonamides, particularly those with an amino group like the well-known dansyl fluorophore, are highly sensitive to the polarity of their environment—a phenomenon known as solvatochromism. unl.pt This sensitivity arises from a significant increase in the dipole moment of the molecule upon excitation to the S₁ state.

In nonpolar solvents, the molecule emits at shorter wavelengths (blue fluorescence). As the solvent polarity increases, the solvent molecules reorient around the excited-state dipole, stabilizing it and thus lowering its energy. This leads to a bathochromic (red) shift in the fluorescence emission maximum. fraunhofer.deumbc.edu This property makes this compound a potential fluorescent probe for studying local environments, such as the hydrophobic pockets of proteins or membrane interiors. chemicalbook.com The large separation between the absorption and emission maxima (Stokes shift) is also characteristic of such environmentally sensitive dyes and is influenced by solvent polarity. rsc.org

Photophysical Characterization (Fluorescence Quantum Yield, Lifetime)

Specific experimental data on the fluorescence quantum yield and lifetime for this compound is not found in current scientific literature. The photophysical properties of naphthalene derivatives are highly dependent on the nature and position of substituents on the aromatic rings. For related compounds, such as various silyl-substituted naphthalenes, fluorescence quantum efficiencies and lifetimes have been shown to vary with substitution patterns. mdpi.com Similarly, studies on other fluorescent probes like 4-Amino naphthalene-1-sulfonic acid demonstrate that environmental polarity significantly impacts fluorescence lifetime and quantum yield. researchgate.net However, without direct experimental measurement, these values cannot be accurately extrapolated for the title compound.

X-ray Crystallography and Solid-State Structural Analysis

A comprehensive search of crystallographic databases reveals no deposited crystal structure for this compound. Therefore, experimentally determined data regarding its solid-state structure is unavailable. The following subsections outline the type of information that would be derived from such an analysis.

The unit cell parameters (a, b, c, α, β, γ) and the space group, which define the crystal's three-dimensional lattice and symmetry, have not been determined for this compound. For comparison, a different naphthalenesulfonamide derivative, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide, was reported to crystallize in an orthorhombic system with specific unit cell dimensions. nih.gov This illustrates the precise data that would be obtained from single-crystal X-ray diffraction.

Precise, experimentally verified bond lengths, bond angles, and dihedral angles for this compound are not available due to the absence of a published crystal structure. This data is crucial for confirming the molecule's conformation in the solid state, including the orientation of the ethoxy and dimethylsulfonamide groups relative to the naphthalene core.

There is no information in the literature regarding the existence of polymorphs for this compound. Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical consideration in materials science and pharmaceuticals. rsc.org The study of polymorphism involves investigating how different crystallization conditions might lead to different packing arrangements, which in turn can influence the material's physical properties. Such an investigation has not been reported for this specific compound.

Reactivity Profiles and Reaction Mechanisms of 4 Ethoxy N,n Dimethylnaphthalene 1 Sulfonamide

Reactivity at the Naphthalene (B1677914) Core

The naphthalene ring system is inherently more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org This is because the activation energy required to form the intermediate carbocation (a benzenium ion equivalent) results in a smaller net loss of stabilization energy compared to benzene. libretexts.org The reactivity of the specific rings and positions in 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide is further modulated by the electronic effects of the attached sulfonamide and ethoxy groups.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The position of substitution on the this compound ring is directed by the existing substituents.

Ethoxy Group (-OEt): Located at position C4, the ethoxy group is a strong activating group. It donates electron density to the ring through a resonance effect, stabilizing the cationic intermediate (arenium ion) formed during the attack by an electrophile. libretexts.org This effect directs incoming electrophiles to the positions ortho (C3, C5) and para (C8) to itself.

Sulfonamide Group (-SO₂N(CH₃)₂): Located at position C1, the N,N-dimethylsulfonamide group is a deactivating group due to the strong electron-withdrawing inductive effect of the sulfonyl portion. This effect withdraws electron density from the ring, making it less nucleophilic and less reactive towards electrophiles. Deactivating groups generally direct incoming electrophiles to the meta positions (C3, C6, C8). libretexts.org

Predicted Sites of Electrophilic Attack:

C8: This position is para to the activating ethoxy group and meta to the deactivating sulfonamide group. Both groups reinforce direction to this site, making it a likely candidate for substitution.

C5: This position is ortho to the activating ethoxy group and meta to the deactivating sulfonamide group. It is another probable site for reaction.

C3: This position is ortho to the ethoxy group and meta to the sulfonamide. Steric hindrance from the adjacent C4-ethoxy and C1-sulfonamide groups may reduce its reactivity compared to the C5 and C8 positions.

The table below summarizes the directing influence of the functional groups on the available positions for electrophilic substitution.

| Position | Relation to Ethoxy (-OEt) at C4 | Relation to Sulfonamide (-SO₂NMe₂) at C1 | Combined Effect | Predicted Reactivity |

| C2 | ortho | ortho | Activated by -OEt, Deactivated by -SO₂NMe₂ | Low (Steric Hindrance) |

| C3 | ortho | meta | Activated by -OEt, Directed by -SO₂NMe₂ | Moderate (Potential Steric Hindrance) |

| C5 | ortho | meta | Activated by -OEt, Directed by -SO₂NMe₂ | High |

| C6 | meta | meta | Deactivated by -OEt, Directed by -SO₂NMe₂ | Low |

| C7 | meta | para | Deactivated by -OEt, Deactivated by -SO₂NMe₂ | Very Low |

| C8 | para | meta | Activated by -OEt, Directed by -SO₂NMe₂ | High |

Nucleophilic aromatic substitution (NAS) is less common than electrophilic substitution and typically requires an aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups. libretexts.org Additionally, a good leaving group (such as a halide) must be present on the ring. masterorganicchemistry.com

For this compound, the potential for NAS on the unsubstituted carbon atoms of the naphthalene core is very low. However, the existing substituents could potentially participate in such reactions under specific conditions. The sulfonamide group at C1 is electron-withdrawing, which slightly activates the ring towards nucleophilic attack. The ethoxy group at C4 is electron-donating, which deactivates the ring for this type of reaction.

Transformations Involving the Sulfonamide Moiety

The sulfonamide functional group is known for its chemical stability, but it can undergo several transformations under specific reaction conditions.

Sulfonamides are generally resistant to hydrolysis. researchgate.net Their cleavage requires harsh conditions, such as heating in the presence of strong acids or bases. researchgate.net The stability is partly due to the strength of the sulfur-nitrogen (S-N) bond.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This process is generally slow.

Base-Catalyzed Hydrolysis: In strongly alkaline solutions, hydroxide (B78521) ions can attack the sulfur atom. However, sulfonamides with an N-H proton are acidic and will be deprotonated under basic conditions, forming an anion that is resistant to nucleophilic attack. researchgate.net Since this compound is a tertiary sulfonamide (lacking an N-H proton), this anionic protection mechanism is not operative, but the S-N bond remains robust.

Amide exchange, or transamidation, is not a facile reaction for tertiary sulfonamides due to the stability of the S-N bond and the absence of an N-H proton to facilitate the exchange mechanism.

The sulfur atom in the sulfonamide group is in its highest oxidation state (+6), making it resistant to further oxidation. researchgate.net The group is, however, susceptible to certain reductive and oxidative cleavage reactions.

Reduction: The sulfonamide group is generally stable to many common reducing agents. However, reductive cleavage of the carbon-sulfur (C-S) bond can be achieved using methods such as electrochemical reduction, effectively removing the entire sulfonamide group. acs.org Stronger reducing agents might affect the naphthalene ring system, which can be reduced to dihydronaphthalene (tetralin) or decahydronaphthalene (B1670005) (decalin) depending on the reagents and conditions. youtube.com

Reactivity of the Ethoxy Group

The ethoxy group is an aryl ether. The most characteristic reaction of aryl ethers is cleavage of the ether linkage (C-O bond). This reaction is typically accomplished by treatment with strong, non-oxidizing acids, most commonly hydrogen bromide (HBr) or hydrogen iodide (HI).

The reaction mechanism involves the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). A nucleophile, the halide ion (Br⁻ or I⁻), then attacks the ethyl group via an SN2 mechanism. This results in the cleavage of the ether, yielding the corresponding phenol (B47542) (4-hydroxy-N,N-dimethylnaphthalene-1-sulfonamide) and an ethyl halide (bromoethane or iodoethane). The C(aryl)-O bond is not cleaved because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack.

Ether Cleavage Reactions

The ethoxy group attached to the naphthalene ring is susceptible to cleavage under strong acidic conditions, a characteristic reaction of aryl alkyl ethers. masterorganicchemistry.com This reaction typically proceeds via protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol.

The cleavage is generally accomplished using strong hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. The reaction mechanism involves the protonation of the ether oxygen to form an oxonium ion intermediate. Subsequently, a nucleophilic halide ion (I⁻ or Br⁻) attacks the ethyl group in an SN2 reaction, leading to the formation of 4-hydroxy-N,N-dimethylnaphthalene-1-sulfonamide (a phenol derivative) and an ethyl halide.

Reaction Scheme:

The cleavage of the aryl-oxygen bond is significantly less favorable due to the high energy required to break the sp²-hybridized carbon-oxygen bond. Therefore, the reaction selectively yields the phenolic product and the corresponding ethyl halide. masterorganicchemistry.com

Illustrative Reaction Conditions for Ether Cleavage:

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Products |

| 57% aq. HI | Acetic Acid | 120-130 | 4-6 | 4-hydroxy-N,N-dimethylnaphthalene-1-sulfonamide, Ethyl iodide |

| 48% aq. HBr | Acetic Acid | 120-130 | 6-8 | 4-hydroxy-N,N-dimethylnaphthalene-1-sulfonamide, Ethyl bromide |

| BBr₃ | Dichloromethane (B109758) | -78 to 25 | 2-4 | 4-hydroxy-N,N-dimethylnaphthalene-1-sulfonamide, Ethyl bromide |

This table presents hypothetical data based on typical conditions for aryl ether cleavage.

Reaction Kinetics and Mechanistic Investigations

Identification of Rate-Determining Steps

The proposed rate-determining step would be the nucleophilic attack of the halide ion on the α-carbon of the ethyl group of the protonated ether.

Rate Law:

This is because the initial protonation of the ether oxygen is a rapid acid-base equilibrium. The subsequent SN2 attack involves the breaking of a C-O bond and the formation of a C-X bond, which represents the highest energy barrier in the reaction coordinate.

Transition State Analysis in Relevant Reactions

In the context of the SN2 ether cleavage, the transition state for the rate-determining step would involve a pentacoordinate carbon atom. The nucleophilic halide ion would be forming a new bond with the ethyl group's α-carbon, while the C-O bond to the protonated oxygen is simultaneously breaking.

The geometry of this transition state would be trigonal bipyramidal, with the incoming nucleophile and the leaving group occupying the apical positions. The energy of this transition state is influenced by steric hindrance around the reaction center; however, for an ethyl group, steric hindrance is minimal, allowing the SN2 pathway to be highly favorable.

Derivatization Strategies for Further Chemical Modification

Several strategies can be envisioned for the chemical modification of this compound, targeting its different functional domains.

Modification of the Naphthalene Ring: The naphthalene core is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the existing substituents would govern the position of new substituents. The ethoxy group is an activating, ortho-, para-director, while the sulfonamide group is a deactivating, meta-director relative to its position at C1. The interplay of these effects would likely direct incoming electrophiles to specific positions on the naphthalene ring system.

Modification via Ether Cleavage: As discussed, cleavage of the ethoxy group provides a phenolic hydroxyl group. This hydroxyl group is a versatile handle for a wide range of subsequent reactions. It can be alkylated to form new ethers, acylated to form esters, or used to introduce other functionalities.

Modification of the Sulfonamide Group: While the N,N-dimethylsulfonamide is generally stable, it is possible to perform reactions at the nitrogen atom, although this is challenging. For instance, demethylation could potentially be achieved using specific reagents, though this is not a common transformation. More feasibly, if the sulfonamide were synthesized from a primary amine, a wide variety of N-substituents could be introduced at that stage.

Illustrative Derivatization Pathways:

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | HNO₃, H₂SO₄ | Electrophilic Nitration | Nitro-4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide |

| This compound | BBr₃ then CH₃I, K₂CO₃ | Ether Cleavage, then Alkylation | 4-methoxy-N,N-dimethylnaphthalene-1-sulfonamide |

| This compound | HI then Ac₂O, Pyridine (B92270) | Ether Cleavage, then Acylation | 4-acetoxy-N,N-dimethylnaphthalene-1-sulfonamide |

This table provides hypothetical examples of potential derivatization reactions.

Computational and Theoretical Studies on 4 Ethoxy N,n Dimethylnaphthalene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide, a combination of Density Functional Theory (DFT) and ab initio methods can provide a detailed picture of its molecular characteristics.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its ground state geometry. For analogous sulfonamides, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-311++G(d,p), have been successfully used to optimize molecular structures. tandfonline.com

Ab Initio Methods for Electronic Structure and Molecular Orbitals

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous description of the electronic structure. Methods like Møller-Plesset perturbation theory (MP2) can be used to complement DFT studies. nih.gov These calculations would detail the distribution of electrons in the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in understanding a molecule's reactivity and electronic properties. For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring, particularly influenced by the electron-donating ethoxy group. Conversely, the LUMO is likely to be centered on the sulfonamide group and the naphthalene ring. The energy gap between the HOMO and LUMO would be indicative of the molecule's kinetic stability and its potential for electronic transitions. tandfonline.com

Calculation of Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP for this compound would likely show regions of negative potential (electron-rich) around the oxygen atoms of the sulfonamide and ethoxy groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms. tandfonline.com The naphthalene ring itself will exhibit a complex electrostatic potential due to the interplay of the electron-donating ethoxy group and the electron-withdrawing sulfonamide group. researchgate.net

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts. tandfonline.com For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the naphthalene ring would show distinct signals depending on their proximity to the ethoxy and sulfonamide substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. tandfonline.com The calculations would likely predict electronic transitions in the UV-visible region, corresponding to π→π* and n→π* transitions within the naphthalene chromophore and the sulfonamide group.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. These calculations would help in assigning the characteristic vibrational modes of the molecule, such as the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, and the C-O stretching of the ethoxy group.

Conformational Analysis and Energy Landscapes

The flexibility of the ethoxy and dimethylamino groups, as well as the rotation around the C-S and S-N bonds, suggests that this compound can exist in multiple conformations.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comresearchgate.net For this compound, a PES scan of the dihedral angles defining the orientation of the sulfonamide and ethoxy groups relative to the naphthalene ring would be particularly insightful.

This analysis would reveal the various stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. uni-muenchen.de For the related 1-naphthalenesulfonamide, four stable conformers have been identified through computational studies. nih.gov A similar complexity is expected for the title compound, with the PES providing a detailed map of its conformational landscape and the relative stabilities of its different spatial arrangements.

Computational and Theoretical Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focusing on the compound this compound are not publicly available at this time. As a result, a thorough analysis based on the requested outline of its conformational landscape, the influence of its substituents, its dynamic behavior in solution, and computationally predicted reaction mechanisms cannot be provided.

Molecular Dynamics (MD) simulations could further enhance understanding by modeling the dynamic behavior of this compound in various solvent environments. These simulations would reveal how the molecule interacts with solvent molecules and how these interactions influence its conformational flexibility.

Finally, computational modeling is instrumental in elucidating reaction mechanisms, allowing for the prediction of reaction pathways and the calculation of energy barriers for potential chemical transformations involving this compound.

While the methodologies to conduct such studies are well-established, specific research applying them to this compound has not been identified in the public domain. Future research initiatives would be necessary to generate the data required for a detailed computational and theoretical characterization of this specific sulfonamide derivative.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Geometries and Energetics

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the transition state geometries and energetics of this compound. Consequently, detailed research findings, including data on bond lengths, bond angles, dihedral angles, and energy barriers for reactions involving this specific compound, are not available in the public domain. Therefore, the creation of data tables summarizing these parameters is not possible at this time.

Analytical Methodologies for Quantitative and Qualitative Assessment of 4 Ethoxy N,n Dimethylnaphthalene 1 Sulfonamide

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of naphthalene (B1677914) sulfonamides. A reversed-phase HPLC (RP-HPLC) method coupled with UV or fluorescence detection is commonly developed for compounds of this class.

Method Development: A typical HPLC method for this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Gradient elution is often preferred to ensure adequate separation from impurities and achieve good peak shape. researchgate.net

Validation: Method validation would be performed according to established guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The linearity of the method would be assessed by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and a correlation coefficient (R²) close to 1 indicates good linearity.

Accuracy and Precision: Accuracy is determined by recovery studies, spiking a blank matrix with a known amount of the compound. Precision is evaluated by analyzing multiple replicates of a sample, with results typically expressed as the relative standard deviation (RSD).

LOD and LOQ: The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Table 1: Illustrative HPLC Method Parameters for Naphthalene Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence (Ex: ~330 nm, Em: ~520 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis following a derivatization step to increase its volatility and thermal stability. nih.gov A common derivatization technique for sulfonamides is methylation. nih.gov

Derivatization and Analysis: The compound can be derivatized using an agent like diazomethane (B1218177) to convert the sulfonamide group into a more volatile derivative. The resulting derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced selectivity and identification.

Table 2: Representative GC Method Parameters for Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | FID or MS |

| Detector Temperature | 300 °C |

If this compound is synthesized as a chiral compound or if chiral impurities are a concern, chiral chromatography is necessary to assess its enantiomeric purity. Both HPLC and Supercritical Fluid Chromatography (SFC) can be utilized for this purpose. nih.gov

Chiral Stationary Phases: The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for the chiral separation of sulfonamide derivatives. nih.govresearchgate.net The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is critical for achieving optimal enantioseparation. nih.gov

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and often more rapid approach for the quantification of this compound, particularly in bulk or formulated samples where high selectivity may not be required.

The naphthalene moiety in this compound contains a chromophore that absorbs ultraviolet (UV) radiation, allowing for its quantification using UV-Vis spectroscopy. nih.gov

Procedure: A standard solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), and its UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert's law.

Table 3: Expected UV-Vis Spectroscopic Data for Naphthalene Sulfonamides

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| λmax | ~280 - 330 nm |

| Molar Absorptivity (ε) | Concentration-dependent |

The naphthalene ring system is inherently fluorescent, making fluorometric assays a highly sensitive method for the trace analysis of this compound. aatbio.com This technique offers significantly lower detection limits compared to UV-Vis spectroscopy.

Methodology: The fluorescence properties of the compound, including its excitation and emission maxima, are first determined. A spectrofluorometer is used to measure the fluorescence intensity of standard solutions of varying concentrations. A calibration curve is then constructed by plotting fluorescence intensity against concentration. This method is particularly useful for quantifying the compound at very low levels, such as in environmental or biological samples. The fluorescence of naphthalene derivatives can be influenced by the solvent environment, so consistency in the solvent used for standards and samples is important. researchgate.net

Table 4: Representative Fluorescence Spectroscopic Parameters for Naphthalene Derivatives

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | ~310 - 340 |

| Emission Maximum (λem) | ~450 - 530 |

Purity and Impurity Profiling

Purity and impurity profiling is a critical component in the quality assessment of any chemical compound, including this compound. It involves the identification and quantification of all potential impurities, which can originate from the manufacturing process, degradation, or storage. Regulatory bodies mandate stringent impurity profiling to ensure the safety and efficacy of pharmaceutical products. biomedres.ushilarispublisher.com

Analytical Techniques for Impurity Identification and Quantification

A variety of analytical techniques can be employed for the comprehensive impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) is a primary and powerful tool for this purpose, offering high sensitivity and specificity in separating the main compound from its impurities. biomedres.us For structurally similar sulfonamides, reversed-phase HPLC methods have been successfully developed and validated. nih.govsaudijournals.com These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol. nih.govsaudijournals.com

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS provides molecular weight information and fragmentation patterns of the impurities, which aids in their structural elucidation. biomedres.usnih.gov High-resolution mass spectrometry (HRMS) can further enhance the accuracy of mass determination, facilitating the identification of elemental compositions. fda.gov

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another important technique, especially for volatile impurities that may be present as residual solvents from the synthesis process. biomedres.us

The selection of the most appropriate analytical technique is contingent on the physicochemical properties of the impurities and the required sensitivity of the analysis. jsynthchem.com

Table 1: Potential Analytical Techniques for Impurity Profiling of this compound

| Analytical Technique | Application | Potential Advantages |

| High-Performance Liquid Chromatography (HPLC) | Quantification of known and unknown impurities | High sensitivity, specificity, and reproducibility biomedres.us |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities | Provides molecular weight and structural information biomedres.us |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents | Excellent for volatile compounds biomedres.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities | Provides detailed structural information |

Degradation Pathways and Stability Studies under Various Conditions

Understanding the degradation pathways of this compound is essential for establishing its stability profile and ensuring its quality over time. Forced degradation studies are conducted to intentionally degrade the compound under more severe conditions than it would typically encounter during storage and handling. nih.gov These studies help to identify potential degradation products and elucidate the degradation pathways.

Common stress conditions employed in forced degradation studies include:

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) to assess susceptibility to hydrolysis. For some sulfonamides, degradation is observed under both acidic and basic conditions. nih.gov

Oxidation: Exposure to oxidizing agents (e.g., H₂O₂) to evaluate oxidative stability. nih.gov

Thermal Stress: Heating the compound at elevated temperatures to assess its thermal stability. nih.gov

Photostability: Exposing the compound to light of specific wavelengths to determine its sensitivity to photodegradation. nih.gov

For related naphthalenesulfonate derivatives, it has been shown that their stability can be influenced by factors such as pH and temperature. researchgate.net The degradation products formed under these stress conditions are then identified and characterized using techniques like LC-MS. Common degradation pathways for sulfonamides can involve cleavage of the sulfonamide bond or modifications to the aromatic rings. researchgate.net

A stability-indicating analytical method, typically an HPLC method, is then developed and validated to separate the parent compound from all its potential degradation products, ensuring that the assay for the active substance is accurate and not affected by the presence of degradants. nih.govnih.govsemanticscholar.org

Table 2: Illustrative Forced Degradation Conditions for a Naphthalenesulfonamide Derivative (based on analogous compounds)

| Stress Condition | Reagent/Condition | Potential Degradation Pathway |

| Acid Hydrolysis | 5N HCl, heat | Cleavage of the sulfonamide bond |

| Base Hydrolysis | 2N NaOH, heat | Cleavage of the sulfonamide bond |

| Oxidation | 30% w/v H₂O₂, heat | Oxidation of the naphthalene ring or side chains |

| Thermal | 105°C | General decomposition |

| Photolytic | 2600 Lux | Photodegradation of the aromatic system |

Quality Control and Reference Standard Development

Robust quality control (QC) procedures are essential to ensure the consistent quality of this compound. These procedures rely on validated analytical methods to test various quality attributes of the compound.

Key quality control tests for this compound would likely include:

Identification: To confirm the identity of the compound, typically using techniques like Infrared (IR) spectroscopy or Mass Spectrometry (MS).

Assay: To determine the potency or purity of the compound, usually by a validated HPLC method.

Impurity testing: To quantify the levels of known and unknown impurities, also by a validated HPLC method.

Residual Solvents: To determine the content of any remaining solvents from the manufacturing process, typically by GC.

The development of a highly purified reference standard for this compound is a prerequisite for accurate quantitative analysis. A reference standard is a well-characterized material of high purity that is used as a benchmark for the identification and quantification of the compound in routine analysis.

The characterization of a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and potency. This includes spectroscopic analysis (NMR, IR, MS), chromatographic purity assessment (HPLC, GC), and determination of physical properties. The United States Department of Agriculture provides guidelines for the preparation and handling of sulfonamide standards for analytical testing. usda.gov

Advanced Applications of 4 Ethoxy N,n Dimethylnaphthalene 1 Sulfonamide in Non Biological Contexts

Role as a Synthetic Precursor in Complex Organic Molecule Synthesis

The molecular architecture of 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide makes it a versatile precursor in the synthesis of more complex organic structures. The naphthalene (B1677914) ring system provides a rigid, aromatic scaffold that can be further functionalized, while the sulfonamide and ethoxy groups can be used to tune the electronic properties or act as reaction handles.

The naphthalene moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent materials. The incorporation of a sulfonamide group and an ethoxy group can modulate the photophysical properties of the naphthalene core, such as the quantum yield, Stokes shift, and emission wavelength.

Research into related structures has shown that sulfonamide-containing naphthalimide derivatives can serve as effective fluorescent probes. nih.gov The sulfonamide group can act as an electron-withdrawing component, which, in conjunction with the electron-donating nature of the ethoxy group on the naphthalene ring, can create a donor-acceptor (D-A) type structure. Such D-A systems are fundamental to the design of modern fluorescent dyes, as they often exhibit strong intramolecular charge transfer (ICT) characteristics, leading to high fluorescence intensity and sensitivity to the local environment. For instance, various fluorescent molecules built around a naphthalene core have been synthesized to emit bright green fluorescence. nih.gov These compounds have demonstrated potential as effective fluorescent dyes in various applications. nih.gov The subject compound, this compound, can therefore be envisioned as a key intermediate for creating novel dyes for use in areas such as fluorescent whitening agents or as components in organic light-emitting diodes (OLEDs).

Table 1: Photophysical Properties of Naphthalene-Based Fluorescent Compounds This table presents representative data for analogous naphthalene derivatives to illustrate the typical fluorescence characteristics of this class of compounds.

| Compound Class | Excitation Max (nm) | Emission Max (nm) | Application Note |

|---|---|---|---|

| Naphthalimide-Sulfonamide Derivatives | ~450 | ~530 | Used as targeted fluorescent probes nih.gov |

| Dimethylnaphthalene-Core Molecules | ~430 | ~550-600 | Potential as green fluorescent dyes nih.gov |

Beyond fluorescent materials, this compound can serve as an intermediate in the multi-step synthesis of new organic reagents. The naphthalene ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. The sulfonamide moiety is relatively stable, but the N-S bond can be cleaved under specific reductive conditions if necessary, providing a route to substituted naphthalenes or sulfonic acids. The dimethylamino group offers a site for further chemical modification. This versatility allows chemists to use this compound as a foundational element for constructing larger, more complex molecules with tailored properties for specific applications in catalysis or as specialized analytical reagents.

Ligand Design in Coordination Chemistry

The presence of multiple heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes this compound a potential ligand for forming coordination complexes with metal ions.

Both the sulfonamide and the ether functional groups contain potential donor atoms for coordinating with metal centers. The oxygen atoms of the sulfonyl group (S=O) and the oxygen of the ethoxy group (-OCH2CH3) can act as Lewis bases. Furthermore, the nitrogen atom of the sulfonamide group can also participate in coordination. Depending on the metal ion and the reaction conditions, the molecule could act as a monodentate, bidentate, or even a bridging ligand. The spatial arrangement of the ethoxy and sulfonamide groups on the naphthalene scaffold could allow for the formation of a stable chelate ring with a metal ion, enhancing the stability of the resulting complex. Studies on other sulfonamide-containing ligands have demonstrated their ability to coordinate with metal ions like Zn(II) and Cu(II) through nitrogen or oxygen atoms. sciencepublishinggroup.comresearchgate.net

The synthesis of metal complexes involving this compound would typically involve reacting the compound with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The resulting metal complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies shifts in the vibrational frequencies of the S=O, C-O, and S-N bonds upon coordination to the metal ion. sciencepublishinggroup.comresearchgate.netresearchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex and helps to elucidate the coordination geometry around the metal center. sciencepublishinggroup.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Shows changes in the chemical shifts of protons and carbons near the coordination sites, confirming ligand-metal binding. |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand. nih.gov |

| Elemental Analysis | Confirms the stoichiometry of the synthesized metal complex. sciencepublishinggroup.comresearchgate.net |

The properties of the resulting metal complexes, such as their geometry, stability, and redox potentials, would be influenced by the nature of the metal ion and the coordination environment provided by the ligand. sciencepublishinggroup.comnih.gov

Materials Science and Advanced Functional Materials Research

The unique combination of a rigid aromatic structure and polar functional groups makes this compound an interesting candidate for research in materials science. Its properties can be harnessed to create advanced functional materials. For example, it could be incorporated as a monomer or an additive into polymers to modify their optical or mechanical properties. The fluorescent nature of the naphthalene core suggests potential applications in developing sensors, where changes in the fluorescence signal could indicate the presence of specific analytes. Furthermore, derivatives of this compound could be explored for their utility in organic electronics, building upon research that has utilized similar versatile materials for such applications. smolecule.com The stable naphthalene scaffold provides good thermal and chemical stability, which is a desirable characteristic for materials used in electronic devices or other demanding environments.

Incorporation into Polymeric Structures

The integration of fluorescent moieties into polymer backbones or as pendant groups is a well-established strategy for creating functional materials with sensory or light-emitting properties. While direct studies on the polymerization of this compound are not extensively documented, the principles for its incorporation can be inferred from research on similar naphthalimide-based fluorescent polymers. researchgate.net

The general approach involves modifying the this compound molecule to introduce a polymerizable group, such as a vinyl, acrylate, or other reactive moiety. This functionalized monomer can then be copolymerized with other monomers to create a fluorescent polymer. The properties of the resulting polymer, including its solubility, processability, and fluorescent characteristics, can be tuned by the choice of the comonomer.

A key challenge in creating such functional polymers is to maintain the desirable sensing properties of the fluorescent probe within the polymer matrix. researchgate.net The polymer backbone can influence the local environment of the fluorophore, potentially altering its fluorescence quantum yield, lifetime, and sensitivity to external stimuli. Therefore, careful design of the polymer architecture is crucial for the successful development of fluorescent polymeric materials based on this compound.

Table 1: Potential Polymerizable Derivatives of this compound and their Polymerization Methods

| Polymerizable Derivative | Reactive Group | Potential Polymerization Method |

| N-(4-ethenylphenyl)-4-ethoxy-N-methylnaphthalene-1-sulfonamide | Vinyl | Free-radical polymerization |

| 2-((4-ethoxy-N-methylnaphthalene-1-sulfonamido)methyl)acrylic acid | Acrylate | Reversible addition-fragmentation chain-transfer (RAFT) polymerization |

| 4-ethoxy-N-(2-isocyanatoethyl)-N-methylnaphthalene-1-sulfonamide | Isocyanate | Polyaddition with a diol |

Potential for Self-Assembly or Supramolecular Architectures

The structure of this compound contains functionalities that could facilitate its participation in self-assembly and the formation of supramolecular architectures. The sulfonamide group is a known participant in hydrogen bonding, which is a fundamental interaction in supramolecular chemistry. nih.gov The naphthalene ring system, being an extended aromatic structure, can engage in π-π stacking interactions, further stabilizing supramolecular assemblies.

Research on sulfonamide-substituted silatranes has demonstrated that the sulfonamide group can form cyclic dimers through intermolecular hydrogen bonds. nih.gov Similarly, this compound could potentially form dimers or higher-order aggregates in the solid state or in non-polar solvents. The interplay of hydrogen bonding and π-π stacking could lead to the formation of well-defined supramolecular structures such as sheets, columns, or more complex architectures.

The self-assembly of naphthalene derivatives with other molecules through non-covalent interactions has been shown to create stable host-guest complexes. mdpi.com The naphthalene moiety of this compound could act as a guest within the cavity of a larger host molecule, or it could participate in the formation of the host structure itself. The study of such host-guest interactions is a burgeoning field with potential applications in molecular recognition and sensing. aalto.fi

Table 2: Potential Non-covalent Interactions Involving this compound in Supramolecular Chemistry

| Interaction Type | Participating Functional Group(s) | Potential Supramolecular Outcome |

| Hydrogen Bonding | Sulfonamide (N-H and S=O) | Dimerization, formation of 1D chains |

| π-π Stacking | Naphthalene Ring | Formation of columnar or layered structures |

| Host-Guest Interaction | Naphthalene Ring (as guest) | Encapsulation within a macrocyclic host |

Use as a Spectroscopic Probe in Chemical Systems (e.g., pH sensing, ion sensing in non-biological media)

The fluorescence of naphthalene-based compounds is often sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. This property is the foundation for their use as spectroscopic probes in various chemical systems. researchgate.net

The this compound molecule can be considered a "push-pull" type fluorophore, where the ethoxy group acts as an electron donor and the sulfonamide group as an electron acceptor. This electronic structure leads to an intramolecular charge transfer (ICT) upon photoexcitation, making its fluorescence highly sensitive to the solvent environment. biorxiv.org

To create a specific sensor, for instance for pH, the molecule could be modified with a group that changes its protonation state with pH. This change in protonation would alter the electronic properties of the fluorophore, leading to a measurable change in its fluorescence intensity or emission wavelength. For example, incorporating a pyridine (B92270) or aniline (B41778) moiety would introduce a pH-sensitive site.

The sensitivity of this compound's fluorescence to its environment also makes it a valuable tool for studying intermolecular interactions, such as host-guest complexation. When the probe is encapsulated within a host molecule, its fluorescence properties are likely to change due to the altered microenvironment. This change can be used to determine the binding constant and stoichiometry of the host-guest complex. researchgate.net

Furthermore, this compound can be engineered to act as a selective ion sensor. By introducing a specific ion-binding moiety (an ionophore) into the molecule, a probe can be designed to show a fluorescent response upon binding to a target ion. mdpi.commdpi.com A common mechanism for such sensors is photo-induced electron transfer (PET). In the absence of the target ion, the fluorescence is quenched due to PET from the ionophore to the fluorophore. Upon ion binding, the PET process is inhibited, leading to a "turn-on" of fluorescence. nih.gov

Table 3: Spectroscopic Data of a Naphthylideneimine-based Zinc Probe as an Example of Ion Sensing nih.gov

| Property | Value |

| Excitation Wavelength | 310-330 nm and 390-430 nm |

| Fluorescence Enhancement upon Zn²⁺ binding | ~34 fold |

| Limit of Detection (LOD) for Zn²⁺ | 3.78 x 10⁻⁷ mol L⁻¹ |

| Formation Constant (logKa) with Zn²⁺ | 4.45 |

Future Research Directions and Emerging Trends for Naphthalene Sulfonamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of naphthalene-sulfonamides often involves the use of hazardous reagents like sulfonyl chlorides and volatile organic solvents. The future of synthesizing compounds such as 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide lies in the adoption of green and sustainable chemistry principles.

Key research thrusts in this area include:

Water as a Benign Solvent: Researchers are increasingly exploring the use of water as a solvent for sulfonamide synthesis. This approach eliminates the need for toxic organic solvents, simplifies product isolation, and reduces environmental impact. For instance, a sustainable route to This compound could involve the reaction of a 4-ethoxynaphthalene-1-sulfonyl-based precursor with dimethylamine (B145610) in an aqueous medium.